molecular formula C18H15N3O3 B2990483 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide CAS No. 2034272-07-4

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide

Cat. No. B2990483
CAS RN: 2034272-07-4
M. Wt: 321.336
InChI Key: QLJVKKCIMLCTEB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a furo[2,3-c]pyridine moiety and an indole moiety . Furo[2,3-c]pyridines are a type of heterocyclic compound that contain a fused furan and pyridine ring . Indoles are also heterocyclic compounds, consisting of a benzene ring fused to a pyrrole ring .


Synthesis Analysis

While the specific synthesis for this compound is not available, the synthesis of related compounds often involves the use of Grignard reagents, acetic anhydride, and DMF . The synthesis of furo[2,3-c]pyridines and pyrido[3′,2′:4,5]furo[3,2-d]pyrimidines has been reported from ethyl 5-alkyl-1-amino-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylates .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups . The furo[2,3-c]pyridine moiety would contribute to the aromaticity of the compound .

Scientific Research Applications

properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-17(15-11-13-3-1-2-4-14(13)20-15)19-7-9-21-8-5-12-6-10-24-16(12)18(21)23/h1-6,8,10-11,20H,7,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJVKKCIMLCTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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